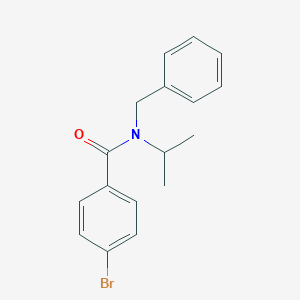

![molecular formula C19H10ClF3N2O2 B360111 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide CAS No. 620542-61-2](/img/structure/B360111.png)

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide, also known as CTFC, is a chemical compound that has been widely researched for its potential applications in various fields, including medicine and agriculture. CTFC is a member of the furan carboxamide family, which has been shown to possess various biological activities.

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

A study by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide compounds, focusing on inhibiting NF-kappaB and AP-1 transcription factors to improve potential oral bioavailability. The research identified specific substitutions on the pyrimidine ring that retained activity, underscoring the critical role of the carboxamide group at the 5-position for maintaining inhibitory activity (Palanki et al., 2000).

PET Imaging of Microglia

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. The compound "5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide" was used as a noninvasive tool for imaging reactive microglia and disease-associated microglia in vivo, contributing to the study of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

NF-κB Activity and Anticancer Agents

Choi et al. (2016) synthesized and evaluated a series of naphthofuran carboxamide analogs as inhibitors of NF-κB activity and anticancer agents. The study identified compounds with significant cytotoxicity against various cancer cell lines and highlighted the role of electron-withdrawing groups in enhancing anticancer activity and NF-κB inhibitory activity (Choi et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura coupling , indicating that they may interact with a broad range of molecular targets.

Mode of Action

It’s worth noting that similar compounds have been involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that the compound might interact with its targets through radical mechanisms, leading to significant changes in the targets’ chemical structure and function.

Biochemical Pathways

Based on its chemical structure, it might be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

Similar compounds have shown to undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures , suggesting that this compound might induce significant molecular transformations.

properties

IUPAC Name |

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2O2/c20-14-6-5-11(9-13(14)19(21,22)23)16-7-8-17(27-16)18(26)25-15-4-2-1-3-12(15)10-24/h1-9H,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUHFSNYZLIJMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B360044.png)

![6-Amino-1-methyl-3-propyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B360064.png)

![3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B360066.png)

![2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol](/img/structure/B360098.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B360113.png)

![5-Chloro-anthra[1,9-cd]isoxazol-6-one](/img/structure/B360123.png)

![5-[(biphenyl-4-yloxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole](/img/structure/B360134.png)

![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)

![N-(3-{1-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide](/img/structure/B360140.png)

![5-(3-{4-[(methylsulfonyl)amino]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B360141.png)